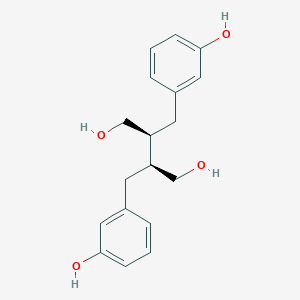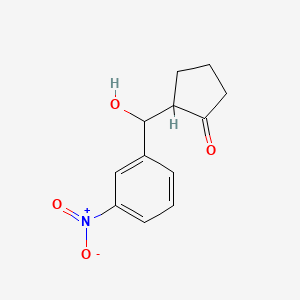
2-Benzoxazolinone, 3-methyl-6-((4-(alpha,alpha,alpha-trifluoro-m-tolyl)-4-piperazinyl)acetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzoxazolinone, 3-methyl-6-((4-(alpha,alpha,alpha-trifluoro-m-tolyl)-4-piperazinyl)acetyl)- is a complex organic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolinone, 3-methyl-6-((4-(alpha,alpha,alpha-trifluoro-m-tolyl)-4-piperazinyl)acetyl)- involves multiple steps, starting from the basic benzoxazolinone structure. The process typically includes:
Formation of Benzoxazolinone Core: This step involves the cyclization of o-aminophenol with carbonyl compounds under acidic or basic conditions.
Methylation: Introduction of the methyl group at the 3-position is achieved using methylating agents such as methyl iodide in the presence of a base.
Acetylation: The acetyl group is introduced at the 6-position using acetyl chloride or acetic anhydride.
Piperazine Derivative Addition: The final step involves the reaction of the acetylated benzoxazolinone with 4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Benzoxazolinone, 3-methyl-6-((4-(alpha,alpha,alpha-trifluoro-m-tolyl)-4-piperazinyl)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-Benzoxazolinone, 3-methyl-6-((4-(alpha,alpha,alpha-trifluoro-m-tolyl)-4-piperazinyl)acetyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-Benzoxazolinone, 3-methyl-6-((4-(alpha,alpha,alpha-trifluoro-m-tolyl)-4-piperazinyl)acetyl)- exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, leading to altered cellular functions.
相似化合物的比较
Similar Compounds
2-Benzoxazolinone: The parent compound with a simpler structure.
3-Methyl-2-benzoxazolinone: A methylated derivative with different properties.
6-Acetyl-2-benzoxazolinone: An acetylated derivative with unique reactivity.
Uniqueness
2-Benzoxazolinone, 3-methyl-6-((4-(alpha,alpha,alpha-trifluoro-m-tolyl)-4-piperazinyl)acetyl)- stands out due to its complex structure, which imparts unique chemical and biological properties
属性
CAS 编号 |
82608-05-7 |
|---|---|
分子式 |
C21H20F3N3O3 |
分子量 |
419.4 g/mol |
IUPAC 名称 |
3-methyl-6-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C21H20F3N3O3/c1-25-17-6-5-14(11-19(17)30-20(25)29)18(28)13-26-7-9-27(10-8-26)16-4-2-3-15(12-16)21(22,23)24/h2-6,11-12H,7-10,13H2,1H3 |
InChI 键 |
XERIIBQQYDXGKO-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)C(=O)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid](/img/structure/B13403175.png)

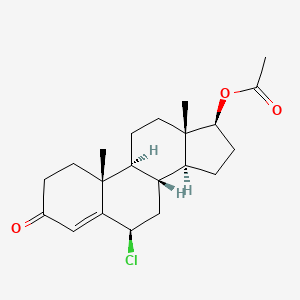
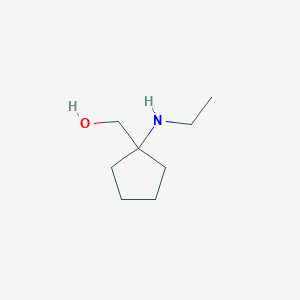
![[(8S,10S,13S,14S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13403202.png)
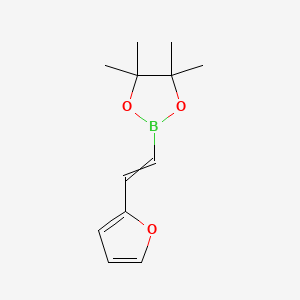
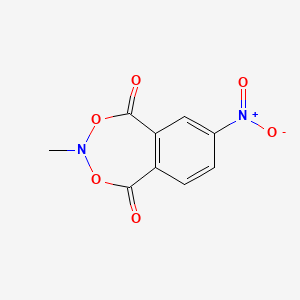
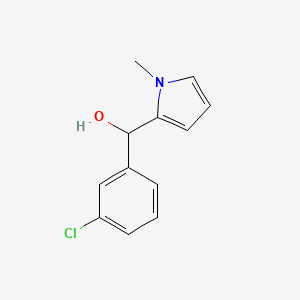
![Methyl 10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B13403233.png)
![1-[3-[[5-(4-Amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B13403244.png)

![3-[[(2S,3S)-3-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B13403255.png)
